Lignosulfonic acid, calcium salt

Descripción

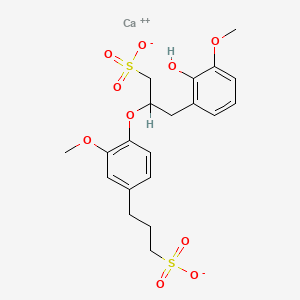

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

calcium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAGRZNBULDMBW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24CaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8061-52-7 | |

| Record name | Calcium lignosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008061527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignosulfonic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lignosulfonic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Calcium Lignosulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of calcium lignosulfonate, a complex and heterogeneous biopolymer. The information presented herein is intended for a technical audience and focuses on the molecular architecture, quantitative composition, and analytical methodologies used for its characterization.

Introduction to Calcium Lignosulfonate

Calcium lignosulfonate is an amorphous, water-soluble anionic polyelectrolyte derived from lignin (B12514952).[1][2] It is a major byproduct of the sulfite (B76179) pulping process, where wood chips are treated with calcium bisulfite to separate cellulosic fibers from lignin.[3][4] This process introduces sulfonic acid groups into the native lignin structure, rendering it water-soluble.[1] The resulting lignosulfonic acid is neutralized with a calcium base, forming calcium lignosulfonate.[5]

Due to its origin from natural lignin, calcium lignosulfonate does not have a single, defined chemical structure. Instead, it exists as a complex mixture of molecules with significant variability in molecular weight, degree of sulfonation, and the distribution of functional groups.[1] This heterogeneity is a direct consequence of the diverse and irregular structure of the parent lignin, which is composed of three primary phenylpropane precursors: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3][6] The relative proportions of these units and the variety of ether and carbon-carbon bonds linking them contribute to the polymer's complexity.[1]

Molecular Architecture

The fundamental structure of calcium lignosulfonate is a randomly branched polymer based on the phenylpropane (C9) skeleton of lignin.[6] Key features of its molecular architecture include:

-

Polymer Backbone : The backbone is an irregular, three-dimensional network of methoxylated phenylpropane units. The primary linkage between these units in native lignin is the β-O-4 aryl ether bond, though the pulping process cleaves many of these and introduces new bond types.

-

Functional Groups : The polymer is rich in various functional groups that dictate its chemical properties. These include sulfonic acid groups (-SO₃⁻), which are the defining feature, as well as phenolic hydroxyls, aliphatic hydroxyls, carboxyl groups (-COOH), and methoxyl groups (-OCH₃).[2][7]

-

Sulfonation : During the sulfite pulping process, sulfonic acid groups are primarily introduced at the α-carbon of the propane (B168953) side chain. This sulfonation is the key modification that imparts water solubility to the otherwise hydrophobic lignin polymer.[8]

-

Calcium Counter-ion : The negative charges of the sulfonate groups are balanced by calcium ions (Ca²⁺). Each divalent calcium ion can associate with two sulfonate groups, stabilizing the polymer structure and influencing its conformation in solution.[1]

Below is a diagram representing a possible structural fragment of calcium lignosulfonate, illustrating the sulfonated phenylpropane units and the associated calcium ion.

Quantitative Data Presentation

The chemical composition and properties of calcium lignosulfonate vary depending on the wood source (softwood vs. hardwood) and the specific manufacturing conditions. The following tables summarize typical quantitative data compiled from various sources.

Table 1: Typical Elemental and Ash Composition

| Parameter | Value Range (%) | Source |

|---|---|---|

| Carbon (C) | 45 - 55 | [9] |

| Hydrogen (H) | 5 - 6.5 | [9] |

| Oxygen (O) | 30 - 35 | [9] |

| Sulfur (S) | 3.5 - 8.0 | [10] |

| Calcium (Ca) | 5.0 - 10.0 | [7] |

| Ash Content | 4.0 - 8.0 |[10] |

Table 2: Typical Functional Group Content and Properties

| Parameter | Value Range | Unit | Source |

|---|---|---|---|

| Hydroxyl Groups (Total) | |||

| Aliphatic OH | 2.0 - 4.0 | mmol/g | [11] |

| Phenolic OH | 1.5 - 3.0 | mmol/g | [11] |

| Carboxylic OH | 0.1 - 0.5 | mmol/g | [11] |

| Methoxyl Content (-OCH₃) | 2.5 - 4.0 | mmol/g | |

| Degree of Sulfonation | 0.3 - 0.7 | Ratio (S/OCH₃) | [8] |

| Weight-Average Molecular Weight (Mw) | 1,000 - 150,000 | Da | [1][10] |

| Polydispersity Index (Mw/Mn) | 4.2 - 7.0 | - |[10] |

Industrial Production Workflow

The manufacturing of calcium lignosulfonate is integrated into the sulfite pulping process. The general workflow involves several key stages, from raw material preparation to the final dried product.

This process begins with wood chips which are cooked under pressure with an acidic calcium bisulfite solution.[5] This reaction breaks down the lignin and sulfonates it, rendering it soluble in the cooking liquor. The insoluble cellulose pulp is then separated by filtration. The resulting liquid, known as spent sulfite liquor, is neutralized, purified to remove sugars and other impurities, concentrated via evaporation, and finally spray-dried to produce the final calcium lignosulfonate powder.[4][5]

Experimental Protocols for Structural Characterization

A variety of analytical techniques are employed to elucidate the complex structure of calcium lignosulfonate. Below are detailed methodologies for key experiments.

FTIR is used to identify the functional groups present in the polymer. The KBr pellet technique is standard for solid samples.

Methodology:

-

Sample Preparation: Dry the calcium lignosulfonate sample in an oven at 105°C for at least 2 hours to remove moisture.

-

Mixing: Weigh approximately 1-2 mg of the dried sample and 200-300 mg of dry, infrared-grade potassium bromide (KBr). The sample concentration should be between 0.5% and 1.0%.

-

Grinding: Place the mixture into a clean agate mortar and grind thoroughly for 1-2 minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of approximately 8-10 metric tons for 1-2 minutes to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans to ensure a good signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands. Key bands for lignosulfonates include: ~3400 cm⁻¹ (O-H stretching), ~2930 cm⁻¹ (C-H stretching), ~1600 cm⁻¹ (aromatic skeletal vibrations), ~1215 cm⁻¹ and ~1040 cm⁻¹ (S=O stretching of sulfonate groups), and ~1140 cm⁻¹ (ether C-O-C stretching).[8]

³¹P NMR is a powerful technique for the quantitative determination of various hydroxyl groups after derivatization.

Methodology:

-

Ion Exchange: To improve solubility in organic solvents, convert the calcium lignosulfonate to its acidic form (lignosulfonic acid). This is achieved by treating an aqueous solution of the sample with a strong acid cation exchange resin.

-

Sample Preparation: Lyophilize (freeze-dry) the resulting lignosulfonic acid to obtain a dry powder. Accurately weigh ~30 mg of the dried sample into an NMR tube.

-

Solubilization: Dissolve the sample in a solvent system suitable for lignosulfonates, such as a mixture of DMF/Pyridine-d₅. A novel system of DMF/DMF-d₇/pyridine (4.5:1:1 v/v) has been shown to be effective.

-

Internal Standard and Reagents: Add a solution containing a known amount of an internal standard (e.g., endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide), a relaxation agent (e.g., chromium(III) acetylacetonate), and the phosphitylating reagent (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP).[6]

-

Data Acquisition: Acquire the ³¹P NMR spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 5 seconds or more to ensure full relaxation of the phosphorus nuclei for accurate quantification.

-

Data Analysis: Integrate the distinct signal regions corresponding to the phosphitylated hydroxyl groups: aliphatic hydroxyls (e.g., 149-145 ppm), phenolic hydroxyls (e.g., 144-137 ppm), and carboxylic acids (e.g., 136-134 ppm). Quantify the concentration of each type of hydroxyl group in mmol/g relative to the signal of the internal standard.

SEC is used to determine the molecular weight distribution (MWD) and polydispersity of the polymer.

Methodology:

-

Eluent Preparation: Prepare an aqueous mobile phase. A common eluent is a 0.1 M NaOH solution, which helps to minimize non-size-exclusion effects for these anionic polymers. An alternative is an aqueous phosphate (B84403) buffer containing DMSO and SDS.

-

Sample Preparation: Prepare a dilute solution of calcium lignosulfonate in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Chromatographic System: Use a set of columns suitable for aqueous GPC/SEC of polyanions. The system is typically equipped with a UV detector (set to 280 nm for lignin) and a refractive index (RI) detector.

-

Calibration: Calibrate the system using narrow-polydispersity standards, such as polystyrene sulfonates (PSS) or polyethylene (B3416737) glycols (PEG).

-

Data Acquisition: Inject the sample solution into the SEC system. Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

-

Data Analysis: Using the calibration curve, calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) from the obtained chromatogram.

Conclusion

The chemical structure of calcium lignosulfonate is that of a complex, heterogeneous, and highly functionalized biopolymer. Its properties are defined by its lignin-derived backbone, the presence of water-solubilizing sulfonate groups, and a wide distribution of molecular weights. A thorough understanding of this structure, achieved through a combination of advanced analytical techniques, is crucial for its effective utilization in various scientific and industrial applications, including its potential role in advanced material science and drug delivery systems. The methodologies and data presented in this guide offer a comprehensive framework for the detailed characterization of this important biomaterial.

References

- 1. Lignosulfonates Chemical Composition - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 2. chinalignin.com [chinalignin.com]

- 3. santos.com [santos.com]

- 4. Calcium Lignosulfonate properties – GREEN AGROCHEM [greenagrochem.com]

- 5. mdpi.com [mdpi.com]

- 6. Lignosulphonates as an Alternative to Non-Renewable Binders in Wood-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A general solvent system for the analysis of lignosulfonates by 31P NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Calcium Lignosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lignosulfonate is a versatile and complex biopolymer derived from lignin (B12514952), a major constituent of wood. It is a byproduct of the sulfite (B76179) pulping process used in the paper industry.[1][2] As a water-soluble anionic polyelectrolyte, it possesses a range of properties that make it a valuable excipient in various industrial applications, including pharmaceuticals.[3][4] Its utility stems from its excellent dispersing, binding, and emulsifying capabilities.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of calcium lignosulfonate, detailed experimental protocols for their determination, and insights into its applications, particularly in the realm of drug development.

Calcium lignosulfonate is a brown, amorphous powder.[3] It is soluble in water but insoluble in common organic solvents.[3] The chemical structure is complex and not represented by a single molecular formula, but it is primarily composed of sulfonated lignin units with calcium as the counter-ion.[1][6]

Physicochemical Properties

The functional characteristics of calcium lignosulfonate are dictated by its physicochemical properties. These properties can vary depending on the wood source and the specifics of the pulping and purification processes.[1] A summary of key quantitative properties is presented in Table 1.

Table 1: Summary of Quantitative Physicochemical Properties of Calcium Lignosulfonate

| Property | Value/Range | Conditions/Notes |

| Molecular Weight (Mw) | 800 - 250,000 Da | Varies widely; specific grades can have narrower ranges, e.g., 40,000 - 65,000 Da.[3] |

| pH (1% aqueous solution) | 3.0 - 11.0 | Broad range depending on the grade and processing.[3][4] |

| pH (10% solution) | 2.7 - 3.5 | More specific range for certain grades.[7] |

| Solubility in Water | High | Forms stable colloidal solutions.[3] |

| Solubility in Organic Solvents | Insoluble | In common solvents like ethanol, acetone, and benzene (B151609).[3] |

| Density (Powder) | 0.5 - 0.7 g/cm³ | Bulk density. |

| Density (Liquid Solutions) | 1.1 - 1.3 g/cm³ | |

| Moisture Content | ≤ 7-8% | As a powder.[5] |

| Degree of Sulfonation | 0.3 - 0.7 | On a dried basis.[7] |

| Calcium Content | ≤ 5.0% | On a dried basis.[7] |

| Reducing Sugars | < 5% to ≤ 30% | Varies significantly with the purity of the product.[3][4] |

| Total Ash | ≤ 14.0% | On a dried basis.[7] |

Experimental Protocols

Accurate characterization of calcium lignosulfonate is crucial for its effective application. The following sections detail the methodologies for determining its key physicochemical properties.

Determination of Molecular Weight Distribution

The molecular weight distribution of calcium lignosulfonate is a critical parameter influencing its performance and is typically determined by Size-Exclusion Chromatography (SEC).

Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.

Apparatus:

-

Size-Exclusion Chromatograph equipped with an autosampler, HPLC pump, degassing unit, and a detector (e.g., UV or Refractive Index detector). A Multi-Angle Laser Light Scattering (MALLS) detector can provide absolute molecular weight determination.[7]

Reagents:

-

Eluent: An aqueous buffer solution is used. A common eluent consists of:

-

Water

-

Dimethylsulfoxide (DMSO)

-

Disodium hydrogen phosphate (B84403) (Na₂HPO₄·7H₂O)

-

Sodium dodecylsulfate (SDS)

-

The pH is adjusted to approximately 10.5 with sodium hydroxide.[7]

-

-

Sample Preparation: A known concentration of the dried calcium lignosulfonate sample is dissolved in water and filtered through a syringe filter before injection.[7]

Procedure:

-

Prepare the eluent and equilibrate the SEC system until a stable baseline is achieved. The column oven temperature is typically maintained at around 60°C.[7]

-

Calibrate the system using appropriate polymer standards (e.g., polystyrene sulfonates).

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram and process the data to obtain the molecular weight distribution, weight-average molecular weight (Mw), and number-average molecular weight (Mn).

Measurement of pH

Principle: The pH of an aqueous solution of calcium lignosulfonate is measured using a calibrated pH meter.

Apparatus:

-

pH meter with a glass electrode

-

Volumetric flasks

-

Analytical balance

Reagents:

-

Deionized water

-

Standard buffer solutions for calibration (e.g., pH 4.0, 7.0, and 10.0)

Procedure:

-

Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Accurately weigh a specified amount of calcium lignosulfonate (e.g., 1 g for a 1% solution or 10 g for a 10% solution) and dissolve it in a volumetric flask with deionized water to the mark.[3][7]

-

Stir the solution until the sample is completely dissolved.

-

Immerse the calibrated pH electrode in the solution and record the stable pH reading.

Determination of Solubility

Principle: The solubility of calcium lignosulfonate is determined by observing its ability to form a clear, stable solution in a given solvent at a specified concentration.

Procedure for Water Solubility:

-

Weigh a known amount of calcium lignosulfonate.

-

Add it to a known volume of deionized water at room temperature.

-

Stir the mixture for a defined period.

-

Visually inspect the solution for any undissolved particles. A complete dissolution indicates high water solubility.[3]

Procedure for Organic Solvent Insolubility:

-

Repeat the above procedure using common organic solvents such as ethanol, acetone, or benzene instead of water.

-

Observe that the calcium lignosulfonate does not dissolve, confirming its insolubility in these solvents.[3]

Surface Tension Measurement

The surface activity of calcium lignosulfonate solutions can be quantified by measuring their surface tension, often using the Wilhelmy plate method.

Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate as it is brought into contact with the liquid surface. This force is related to the surface tension of the liquid.[8]

Apparatus:

-

Tensiometer with a Wilhelmy plate (typically platinum)

-

A temperature-controlled sample vessel

Procedure:

-

Ensure the Wilhelmy plate is thoroughly cleaned.

-

Place the calcium lignosulfonate solution in the sample vessel and allow it to reach thermal equilibrium.

-

Bring the plate into contact with the surface of the solution.

-

The tensiometer measures the force required to maintain the plate at the interface, from which the surface tension is calculated.

-

Measurements can be taken at various concentrations to determine the critical micelle concentration (CMC), if applicable.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of calcium lignosulfonate.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed amount of the calcium lignosulfonate sample into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[9]

-

Record the mass loss as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the amount of residual char.[9]

-

The thermal decomposition of calcium lignosulfonate typically occurs in three stages:

Applications in Drug Development

While not an active pharmaceutical ingredient (API), calcium lignosulfonate's physicochemical properties make it a useful excipient in pharmaceutical formulations.

-

Dispersing Agent: Its anionic nature and ability to reduce surface tension make it an effective dispersing agent, preventing the agglomeration of particles in suspensions and improving the uniformity of formulations.[1][5]

-

Binder: In tablet manufacturing, it can act as a binder, providing the necessary cohesion to form robust tablets.[1][5]

-

Emulsifier and Stabilizer: Calcium lignosulfonate can be used to stabilize emulsions, which is relevant for the formulation of liquid dosage forms.[1][5]

-

Carrier for Poorly Soluble Drugs: Its polymeric and amphiphilic nature suggests potential for use as a carrier to enhance the solubility and bioavailability of poorly water-soluble APIs.

-

Encapsulating Agent: It has been investigated as a carrier for encapsulating fat-soluble vitamins and other functional ingredients, a technology that could be adapted for drug delivery.[10]

Visualizations

Production and Purification Workflow

Caption: Workflow for the production and purification of calcium lignosulfonate.

Mechanism as a Dispersing Agent

References

- 1. chinalignin.com [chinalignin.com]

- 2. angpacmin.com [angpacmin.com]

- 3. santos.com [santos.com]

- 4. chinalignin.com [chinalignin.com]

- 5. Calcium Lignosulfonate - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 6. Calcium lignosulfonate | C20H24CaO10S2 | CID 24711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

Determining the Molecular Weight of Calcium Lignosulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the determination of the molecular weight of calcium lignosulfonate, a complex and polydisperse polymer derived from lignin. An accurate assessment of molecular weight and its distribution is critical for the application of calcium lignosulfonate in various fields, including its use as an excipient in drug formulations, where these properties can significantly influence drug delivery, stability, and efficacy.

Introduction to Calcium Lignosulfonate and the Importance of Molecular Weight

Calcium lignosulfonate is a water-soluble anionic polyelectrolyte, a byproduct of the sulfite (B76179) pulping process of wood. Its structure is irregular and complex, consisting of sulfonated phenylpropane units. Due to the nature of the polymerization and modification process, commercial calcium lignosulfonate is not a single chemical entity but rather a mixture of molecules with a wide range of molecular weights.

The molecular weight distribution of calcium lignosulfonate dictates its physicochemical properties, such as viscosity, solubility, and binding capacity. In pharmaceutical applications, these characteristics are paramount. For instance, the molecular weight can affect the release profile of a drug from a formulation, the stability of a suspension, or the efficiency of a tablet binder. Therefore, precise and reliable methods for determining the molecular weight are essential for quality control and formulation development.

Key Parameters in Molecular Weight Determination

The molecular weight of a polydisperse polymer like calcium lignosulfonate is typically described by several average values:

-

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low molecular weight fractions.

-

Weight-Average Molecular Weight (Mw): This average takes into account the contribution of each molecule to the total mass of the polymer. Larger molecules contribute more to the Mw. Consequently, Mw is always greater than or equal to Mn.

-

Polydispersity Index (PDI): The PDI is the ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). It provides an indication of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values signify a broader distribution of molecular weights. For synthetic polymers, the PDI is always greater than one.[1]

Experimental Methodologies for Molecular Weight Determination

Several techniques can be employed to determine the molecular weight of calcium lignosulfonate. The most common and reliable methods are detailed below.

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates molecules based on their hydrodynamic volume in solution. When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, it allows for the direct determination of the absolute molar mass without the need for column calibration with polymer standards of the same type.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

-

SEC column(s) suitable for aqueous mobile phases and the expected molecular weight range of lignosulfonates (e.g., TSKgel, Ultrahydrogel).

-

A multi-angle laser light scattering (MALLS) detector.

-

A refractive index (RI) detector for concentration determination.

Reagents:

-

Mobile Phase (Eluent): An aqueous buffer solution is used to suppress ionic interactions between the lignosulfonate molecules and the stationary phase. A typical eluent consists of a phosphate (B84403) buffer with added salts and organic modifiers. For example, an aqueous solution of 0.1 M NaNO₃ and 0.01 M NaH₂PO₄ adjusted to a specific pH.

-

Sample Preparation: Accurately weigh a known amount of calcium lignosulfonate and dissolve it in the mobile phase to a final concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

-

Column Temperature: Typically maintained at 30-40 °C to ensure reproducibility.

-

Flow Rate: A constant flow rate of 0.5-1.0 mL/min is commonly used.

-

Injection Volume: 50-100 µL.

Data Analysis:

The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the SEC column. The RI detector measures the concentration of the polymer in each fraction. The data from both detectors are processed by specialized software (e.g., ASTRA) to calculate the weight-average molecular weight (Mw) at each elution volume. The number-average molecular weight (Mn) and PDI are then calculated from the full chromatogram.

Gel Permeation Chromatography (GPC) with Conventional Calibration

GPC can also be used with conventional calibration using a series of well-characterized, narrow-dispersity polymer standards (e.g., pullulan or polystyrene sulfonates). In this method, a calibration curve of log(molecular weight) versus elution volume is constructed. The molecular weight of the calcium lignosulfonate sample is then determined relative to these standards.

Instrumentation:

-

An HPLC or GPC system with a pump, injector, and column oven.

-

GPC column set appropriate for the molecular weight range of interest.

-

A differential refractive index (dRI) detector or a UV-Vis detector (set at 280 nm for lignosulfonates).

Reagents:

-

Mobile Phase: Similar to SEC-MALLS, an aqueous buffer is used. A common mobile phase is 0.1 M aqueous NaNO₃.

-

Polymer Standards: A set of narrow PDI polymer standards with known molecular weights (e.g., pullulan).

-

Sample Preparation: Prepare solutions of the polymer standards and the calcium lignosulfonate sample in the mobile phase at concentrations of approximately 1-2 mg/mL. Filter all solutions before use.

Chromatographic Conditions:

-

Column Temperature: Maintained at a constant temperature, e.g., 35 °C.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 100-200 µL.

Data Analysis:

-

Inject the polymer standards and record their peak elution volumes.

-

Construct a calibration curve by plotting the logarithm of the peak molecular weight of each standard against its elution volume.

-

Inject the calcium lignosulfonate sample and obtain its chromatogram.

-

Using the calibration curve, the molecular weight at each point of the sample's chromatogram can be determined.

-

The GPC software then calculates the Mn, Mw, and PDI for the sample.

Viscometry

Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of a polymer. This technique is based on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight:

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system.

Instrumentation:

-

Ubbelohde or Cannon-Fenske capillary viscometer.

-

A constant temperature water bath.

-

A stopwatch.

Reagents:

-

Solvent: A suitable solvent for calcium lignosulfonate, typically an aqueous buffer.

-

Sample Preparation: Prepare a series of dilute solutions of calcium lignosulfonate in the chosen solvent, with concentrations typically ranging from 0.1 to 1.0 g/dL.

Procedure:

-

Equilibrate the viscometer and the polymer solutions in the constant temperature bath.

-

Measure the flow time of the pure solvent (t₀) and the flow times of each of the polymer solutions (t).

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

-

Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate both lines to zero concentration. The intercept of these lines gives the intrinsic viscosity [η].

-

Using the predetermined Mark-Houwink parameters (K and a) for calcium lignosulfonate in the specific solvent and at the given temperature, calculate the viscosity-average molecular weight (Mv).

Summary of Quantitative Data

The molecular weight of calcium lignosulfonate can vary significantly depending on the wood source, the pulping process, and subsequent fractionation or modification steps. The following table summarizes typical molecular weight values reported in the literature.

| Parameter | Typical Range | Method of Determination | Reference |

| Weight-Average Molecular Weight (Mw) | 1,000 - 140,000 g/mol | SEC-MALLS, GPC | [Various scientific literature] |

| Number-Average Molecular Weight (Mn) | 500 - 30,000 g/mol | GPC, VPO | [Various scientific literature] |

| Polydispersity Index (PDI) | 1.5 - 10 | Calculated from Mw and Mn | [Various scientific literature] |

VPO: Vapor Pressure Osmometry

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of calcium lignosulfonate using chromatographic techniques.

Conclusion

The determination of the molecular weight of calcium lignosulfonate is a critical step in its characterization for research, development, and quality control purposes, particularly within the pharmaceutical industry. Size-Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering stands out as the most robust method, providing absolute molecular weight determination. However, conventional Gel Permeation Chromatography and viscometry remain valuable and accessible techniques. A thorough understanding of these methods and the interpretation of the resulting data is essential for harnessing the full potential of calcium lignosulfonate in various scientific and industrial applications.

References

Spectroscopic Analysis of Calcium Lignosulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium lignosulfonate using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who work with or encounter this complex biopolymer. This document details experimental protocols, data interpretation, and the underlying principles of these analytical techniques as applied to calcium lignosulfonate.

Introduction to Calcium Lignosulfonate

Calcium lignosulfonate is an amorphous, light yellow-brown powder derived from the sulfite (B76179) pulping process of wood. It is a water-soluble polymer and a salt of lignosulfonic acid. The structure of lignin (B12514952) is complex and variable, primarily consisting of a polymer of phenylpropane units, namely coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol. The sulfonation process introduces sulfonate groups (-SO₃⁻) onto the lignin backbone, rendering it water-soluble. Calcium ions are present to balance the charge of the sulfonate and phenolic hydroxyl groups. Due to its dispersing, binding, and emulsifying properties, calcium lignosulfonate finds applications in various industries, including pharmaceuticals as a carrier or encapsulating agent.

Spectroscopic techniques like IR and UV-Vis are indispensable for the characterization of calcium lignosulfonate, providing valuable information about its chemical structure, functional groups, and purity.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds.

Experimental Protocol for IR Spectroscopy

A common method for analyzing solid samples like calcium lignosulfonate is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Calcium lignosulfonate sample (dried)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Drying: Dry the calcium lignosulfonate sample in an oven at 105°C for at least 2 hours to remove any residual moisture, which can interfere with the IR spectrum (strong, broad O-H absorption).

-

Mixing: Weigh approximately 1-2 mg of the dried calcium lignosulfonate sample and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the mixture to an agate mortar and grind thoroughly with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Alternatively, for aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires minimal sample preparation.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of calcium lignosulfonate exhibits several characteristic absorption bands corresponding to its various functional groups. The following table summarizes the key absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3400 | Broad, Strong | O-H stretching vibrations in phenolic and aliphatic hydroxyl groups.[1] |

| 2950 - 2840 | Medium | C-H stretching vibrations of methyl and methylene (B1212753) groups in the side chains. |

| 1635 | Medium | C=O stretching in aryl ketones.[1] |

| 1595 - 1610 | Medium | Aromatic C=C skeletal vibrations. |

| 1510 - 1515 | Medium | Aromatic C=C skeletal vibrations. |

| 1450 - 1460 | Medium | C-H deformation in methyl and methylene groups. |

| 1420 - 1430 | Medium | Aromatic ring vibrations. |

| 1210 - 1220 | Strong | Asymmetric S=O stretching of sulfonate groups. [1] |

| 1140 - 1150 | Medium | Aromatic C-H in-plane deformation. |

| 1037 - 1042 | Strong | Symmetric S=O stretching of sulfonate groups. [1] |

| 834 - 693 | Weak-Medium | Out-of-plane C-H bending of substituted aromatic rings. |

| 655 | Medium | C-S stretching of sulfonate groups. [1] |

Note: The exact positions and intensities of the peaks can vary slightly depending on the source of the lignin, the degree of sulfonation, and the sample preparation method.

Diagram: IR Spectroscopy Workflow

Workflow for IR spectroscopic analysis of calcium lignosulfonate.

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For calcium lignosulfonate, this technique is particularly useful for confirming the presence of aromatic (phenyl) groups and for quantitative analysis.

Experimental Protocol for UV-Vis Spectroscopy

Materials and Equipment:

-

Calcium lignosulfonate sample

-

Volumetric flasks and pipettes

-

Solvent (e.g., deionized water, ethylene (B1197577) glycol, or a DMSO/water mixture)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

UV-Vis spectrophotometer with quartz cuvettes

Procedure:

-

Sample Solution Preparation: Accurately weigh a specific amount of calcium lignosulfonate (e.g., 50 mg) and dissolve it in a suitable solvent in a volumetric flask (e.g., 100 mL to make a 0.05% solution). Calcium lignosulfonate is soluble in water.

-

Dilution: Pipette an aliquot of the stock solution (e.g., 10 mL) into another volumetric flask (e.g., 100 mL) and dilute with the same solvent to obtain a final concentration suitable for measurement (e.g., a 1:10 dilution).

-

pH Adjustment (if necessary): For standard analysis, the pH of the solution may need to be adjusted. For example, a common procedure involves adjusting the pH to around 2.0-2.2 with a few drops of 5 M HCl.[2]

-

Analysis: Fill a quartz cuvette with the sample solution and another with the solvent (as a blank).

-

Spectrum Acquisition: Place the cuvettes in the UV-Vis spectrophotometer and record the absorption spectrum over a specific wavelength range, typically 200-400 nm.

Data Presentation: Characteristic UV-Vis Absorption

Calcium lignosulfonate exhibits a characteristic absorption maximum in the UV region.

| Wavelength (nm) | Assignment of Electronic Transition |

| ~280 | π → π* transitions in the non-conjugated phenolic and aromatic rings of the lignin structure.[2] |

| ~230 (shoulder) | Electronic transitions in phenylpropane units. |

| ~205 | Electronic transitions in aromatic rings. |

The absorbance at 280 nm is often used for the quantitative determination of lignosulfonates in solution, following the Beer-Lambert law.

Ionization Difference UV Spectroscopy

A powerful application of UV-Vis spectroscopy for lignosulfonates is the ionization difference method. This technique is used to determine the content of free phenolic hydroxyl groups. The principle lies in the bathochromic (red) shift of the UV spectrum of phenolic units upon ionization in an alkaline medium.

Protocol Summary:

-

Two solutions of the lignosulfonate are prepared at the same concentration.

-

One solution is maintained at a neutral pH (e.g., pH 6-7), while the other is made alkaline (e.g., pH 12 or with 0.1 M NaOH).

-

The UV spectrum of the neutral solution is subtracted from the spectrum of the alkaline solution.

-

The resulting "difference spectrum" shows characteristic maxima (e.g., around 300 and 350 nm) and minima. The absorbance values at these specific wavelengths can be used to quantify the different types of phenolic hydroxyl groups (conjugated and non-conjugated).[3]

Diagram: UV-Vis Spectroscopy and Ionization Difference Workflow

Workflow for standard and ionization difference UV-Vis analysis.

Structural Interpretation from Spectroscopic Data

The combination of IR and UV-Vis spectroscopy provides a comprehensive, albeit qualitative, picture of the calcium lignosulfonate structure.

Diagram: Structural Information from Spectroscopy

Mapping spectroscopic techniques to the structural features of calcium lignosulfonate.

Conclusion

IR and UV-Vis spectroscopy are fundamental and accessible techniques for the routine analysis and characterization of calcium lignosulfonate. IR spectroscopy provides a detailed fingerprint of the functional groups present, confirming the presence of key moieties like sulfonate and hydroxyl groups. UV-Vis spectroscopy is primarily used for the detection and quantification of the aromatic backbone and, through the ionization difference method, offers a means to quantify the reactive phenolic hydroxyl groups. For professionals in research and drug development, a thorough understanding and application of these spectroscopic methods are crucial for quality control, structural elucidation, and ensuring the consistent performance of calcium lignosulfonate in various formulations.

References

In-Depth Technical Guide: Thermal Decomposition Characteristics of Calcium Lignosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lignosulfonate (CLS), a byproduct of the sulfite (B76179) pulping process, is a complex amorphous polymer with a three-dimensional structure based on phenylpropane units. Its thermal decomposition is a multifaceted process involving dehydration, desulfonation, and the cleavage of various ether and carbon-carbon bonds. Understanding the thermal behavior of CLS is critical for its application in various fields, including its use as a binder, dispersant, and potential source of valuable chemicals. This technical guide provides a comprehensive overview of the thermal decomposition characteristics of calcium lignosulfonate, detailing the decomposition stages, products, and kinetics. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

Calcium lignosulfonate is a water-soluble anionic polyelectrolyte derived from lignin (B12514952) during the sulfite pulping of wood. Its structure is characterized by a sulfonated random polymer of coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol. The thermal degradation of this complex biopolymer is a topic of significant interest due to its relevance in high-temperature applications and its potential as a feedstock for producing biofuels and aromatic chemicals. This guide aims to provide a detailed technical overview of the thermal decomposition process of calcium lignosulfonate, focusing on the key stages, the products formed, and the underlying kinetics.

Thermal Decomposition Stages

The thermal decomposition of calcium lignosulfonate typically proceeds in three to four main stages when analyzed by thermogravimetric analysis (TGA) under an inert atmosphere. These stages are characterized by distinct weight loss events occurring over specific temperature ranges.

Table 1: Summary of Thermal Decomposition Stages of Calcium Lignosulfonate from Thermogravimetric Analysis (TGA)

| Stage | Temperature Range (°C) | Primary Processes |

| I | 30 - 150 | Loss of adsorbed and bound water. |

| II | 150 - 400 | - Desulfonation and release of sulfur dioxide (SO₂).- Cleavage of weak ether linkages.- Volatilization of CO, CO₂, and mercaptans. |

| III | 400 - 600 | - Cleavage of stronger carbon-carbon bonds in the aliphatic side chains.- Secondary cracking of phenolic compounds. |

| IV | > 600 | - Condensation reactions of the aromatic backbone.- Formation of a stable char residue. |

Note: The exact temperature ranges and mass loss percentages can vary depending on the specific source of the lignosulfonate, its purity, and the experimental conditions such as heating rate.

One study identified a two-stage decomposition process, with the first mass loss around 206°C and the next in the range of 360-400°C.[1] Another well-known process involves three stages: loss of adsorbed water (30-150°C), volatilization of gases like CO, CO₂, SO₂, and mercaptans, along with dehydration (150-400°C), and finally, condensation and secondary cracking of phenolic compounds above 400°C.[1]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are the primary techniques used to obtain quantitative data on the thermal decomposition of calcium lignosulfonate. TGA measures the change in mass of a sample as a function of temperature, while DTG represents the rate of mass change, with peaks indicating the temperatures of maximum decomposition rates.

Table 2: Quantitative Data from TGA/DTG Analysis of Calcium Lignosulfonate

| Parameter | Value/Range | Reference |

| Decomposition Stage I (Dehydration) | ||

| Temperature Range (°C) | 30 - 150 | [1] |

| Decomposition Stage II (Desulfonation & Initial Decomposition) | ||

| Onset Temperature (°C) | ~206 | [1] |

| Temperature Range (°C) | 150 - 400 | [1] |

| Decomposition Stage III (Main Decomposition) | ||

| Temperature Range (°C) | 360 - 400 | [1] |

| Decomposition Stage IV (Char Formation) | ||

| Temperature Range (°C) | > 400 | [1] |

| Char Yield at 700°C (wt%) | 48.25 - 52.97 | [2] |

Note: The data presented is a synthesis of typical values found in the literature. Actual values can be influenced by the factors mentioned previously.

Pyrolysis Products

Pyrolysis, the thermal decomposition of a material in an inert atmosphere, of calcium lignosulfonate yields a complex mixture of solid (char), liquid (bio-oil), and gaseous products. The distribution and composition of these products are highly dependent on the pyrolysis temperature.

Table 3: Product Yields from Pyrolysis of Calcium Lignosulfonate at Different Temperatures

| Temperature (°C) | Bio-char Yield (wt%) | Bio-oil Yield (wt%) | Gas Yield (wt%) |

| 400 | 52.97 | 24.06 | 22.97 |

| 500 | 51.50 | 23.50 | 25.00 |

| 600 | 52.18 | 22.08 | 25.74 |

| 700 | 48.25 | 23.85 | 27.90 |

Data adapted from a study on the co-pyrolysis of apricot seed pulp and calcium lignosulfonate.[2]

The bio-oil produced from the pyrolysis of lignin, including calcium lignosulfonate, is a complex mixture of oxygenated aromatic compounds. Key components identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) include:

-

Phenols: Phenol (B47542), cresols, and other alkyl-phenols.

-

Guaiacols: Guaiacol (B22219) and its derivatives.

-

Syringols: Syringol and its derivatives.

-

Vanillin

The addition of calcium salts has been shown to facilitate the formation of phenol and alkyl-phenols while reducing the yields of guaiacol and vanillin.[3]

Kinetic Analysis

The kinetics of the thermal decomposition of calcium lignosulfonate can be described using various models to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for understanding the reaction mechanism and for designing and optimizing thermochemical conversion processes.

Due to the complexity of the decomposition process, which involves multiple overlapping reactions, obtaining precise and universally applicable kinetic parameters for calcium lignosulfonate is challenging.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of calcium lignosulfonate by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the calcium lignosulfonate sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10, 20, or 30°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The TGA curve (mass vs. temperature) and the DTG curve (rate of mass loss vs. temperature) are generated.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures at which thermal transitions (e.g., glass transition, melting, crystallization, and decomposition) occur and to quantify the heat flow associated with these transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of calcium lignosulfonate is placed in a DTA or DSC pan (e.g., aluminum). An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DTA/DSC cell, which is then purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The cell is heated at a controlled, linear rate (e.g., 10°C/min) over the desired temperature range.

-

Data Acquisition: The temperature difference between the sample and the reference (DTA) or the heat flow required to maintain the sample and reference at the same temperature (DSC) is recorded as a function of temperature. Endothermic and exothermic events are observed as peaks on the resulting thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the pyrolysis of calcium lignosulfonate.

Methodology:

-

Sample Preparation: A very small amount of the calcium lignosulfonate sample (microgram to low milligram range) is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-700°C) in an inert atmosphere (e.g., helium). The thermal decomposition products are immediately transferred to the GC injection port.

-

Gas Chromatography (GC): The volatile pyrolysis products are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar or medium-polar column). A temperature program is used to elute the compounds over time.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries.

Visualizations

Thermal Decomposition Pathway of Calcium Lignosulfonate

Caption: Generalized pathway of the thermal decomposition of calcium lignosulfonate.

Experimental Workflow for TGA-FTIR Analysis

Caption: Workflow for the analysis of evolved gases during TGA using FTIR.

Conclusion

The thermal decomposition of calcium lignosulfonate is a complex process that has been elucidated through various analytical techniques. This guide has provided a detailed overview of the decomposition stages, the nature of the resulting products, and the experimental methodologies employed for their characterization. The quantitative data and workflows presented herein offer a valuable resource for researchers and professionals working with calcium lignosulfonate in high-temperature applications or in the development of novel bio-based products and chemicals. Further research focusing on detailed kinetic modeling and the influence of various catalytic systems can pave the way for more efficient valorization of this abundant biopolymer.

References

The Solubility Profile of Calcium Lignosulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lignosulfonate, a byproduct of the sulfite (B76179) pulping process, is a complex biopolymer with a wide range of industrial applications. Its solubility is a critical parameter influencing its utility in various formulations and processes. While highly soluble in aqueous solutions, its behavior in organic solvents is markedly different. This technical guide provides a comprehensive overview of the solubility of calcium lignosulfonate in various organic solvents, supported by available data and a foundational understanding of its chemical structure. This document also outlines a general experimental protocol for determining the solubility of calcium lignosulfonate and explores the key factors that govern its solubility.

Introduction

Calcium lignosulfonate is an amorphous, light-yellow-brown powder derived from lignin (B12514952), a complex polymer that provides structural integrity to wood.[1] The sulfite pulping process introduces sulfonic acid groups onto the lignin backbone, rendering it water-soluble.[2] This process also results in a wide range of molecular weights, typically from 1,000 to 250,000 g/mol , with a weight-average molecular weight often falling between 40,000 and 65,000 g/mol .[1][3] The presence of anionic sulfonate groups, stabilized by calcium cations, makes calcium lignosulfonate a polyelectrolyte and contributes to its dispersing, binding, and emulsifying properties.[1][3]

While its aqueous solubility is well-established, its solubility in organic solvents is a critical consideration for applications in non-aqueous systems, such as in the formulation of certain coatings, adhesives, and drug delivery systems. This guide aims to provide a detailed understanding of this aspect of calcium lignosulfonate's physicochemical properties.

Solubility of Calcium Lignosulfonate in Organic Solvents

The available scientific literature and technical data sheets consistently describe calcium lignosulfonate as practically insoluble in most common organic solvents.[1][3][4][5] This low solubility is a direct consequence of its chemical structure. The molecule possesses a high density of polar functional groups, including sulfonic acid salts, hydroxyl groups, and carboxylic acid groups, which dominate its interaction with solvents.

The principle of "like dissolves like" governs solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are more likely to dissolve nonpolar solutes. Calcium lignosulfonate, with its highly polar and ionic nature, has a strong affinity for polar solvents like water, where it can form extensive hydrogen bonds and ion-dipole interactions. Conversely, its interaction with nonpolar or weakly polar organic solvents is energetically unfavorable.

While precise quantitative data for the solubility of calcium lignosulfonate in specific organic solvents is scarce in the public domain, a qualitative understanding can be summarized as follows:

Table 1: Qualitative Solubility of Calcium Lignosulfonate in Various Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Practically Insoluble[4][5] |

| Ketones | Acetone | Practically Insoluble[4][5] |

| Hydrocarbons | Hexane, Benzene, Toluene | Insoluble[4] |

| Ethers | Diethyl Ether | Insoluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Insoluble |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Limited solubility has been reported for lignosulfonates in general, but specific data for the calcium salt is not readily available.[2][6][7] |

| Glycols | Ethylene Glycol, Propylene Glycol | Good solubility has been reported for lignosulfonates in general.[2][6] |

It is important to note that the term "lignosulfonate" can refer to various salts (e.g., sodium, calcium, magnesium) and fractions with different molecular weights and degrees of sulfonation. These variations can influence solubility. For instance, some studies on lignosulfonates (not specifically the calcium salt) have indicated limited solubility in polar aprotic solvents like DMSO and DMF.[2][6][7]

Factors Influencing Solubility

Several factors inherent to the calcium lignosulfonate itself and the surrounding environment can influence its solubility in organic solvents, although its inherent insolubility remains the dominant characteristic.

-

Molecular Weight: Lignosulfonates are polydisperse, meaning they consist of a range of molecular weights.[4] Lower molecular weight fractions may exhibit slightly higher solubility in some organic solvents compared to higher molecular weight fractions.[8]

-

Degree of Sulfonation: The number of sulfonate groups per lignin unit, known as the degree of sulfonation, is a critical factor.[9][10] A higher degree of sulfonation increases the polarity of the molecule, thereby enhancing its water solubility and decreasing its solubility in organic solvents.

-

Presence of Other Functional Groups: The relative abundance of hydroxyl and carboxyl groups can also affect the overall polarity and potential for interaction with solvents.[5]

-

Purity of the Sample: Commercial calcium lignosulfonate can contain impurities such as sugars and inorganic salts from the pulping process, which can influence its solubility characteristics.[3]

-

Solvent Polarity: As previously discussed, the polarity of the organic solvent is a primary determinant. Solvents with some capacity for hydrogen bonding or polar interactions will be more likely to show some level of interaction with calcium lignosulfonate.

The interplay of these factors can be visualized as a logical relationship:

Caption: Factors influencing the solubility of calcium lignosulfonate in organic solvents.

Experimental Protocol for Solubility Determination

While no standardized protocol specifically for calcium lignosulfonate in organic solvents is widely published, a general gravimetric method, commonly used for determining the solubility of polymers, can be adapted. This method involves saturating a solvent with the solute at a specific temperature, followed by the separation and quantification of the undissolved solid.

Objective: To determine the solubility of calcium lignosulfonate in a given organic solvent at a specified temperature.

Materials:

-

Calcium lignosulfonate powder (dried to constant weight)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker incubator

-

Analytical balance (accurate to 0.1 mg)

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried calcium lignosulfonate powder to a known volume of the organic solvent in a conical flask. The excess is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature water bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully transfer a portion of the supernatant to a centrifuge tube.

-

Centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining suspended solids.

-

-

Quantification of Dissolved Solid:

-

Carefully draw a known volume of the clear supernatant using a syringe and pass it through a pre-weighed syringe filter to remove any remaining fine particles.

-

Collect the filtered supernatant in a pre-weighed, dry container (e.g., a glass petri dish).

-

Evaporate the solvent from the supernatant in an oven at a temperature below the decomposition temperature of calcium lignosulfonate and above the boiling point of the solvent. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved calcium lignosulfonate is the final weight of the container minus its initial weight.

-

Solubility can be expressed in various units, such as:

-

g/100 mL: (mass of dissolved solid / volume of supernatant taken) x 100

-

mg/L: (mass of dissolved solid in mg / volume of supernatant taken in L)

-

Weight %: (mass of dissolved solid / (mass of dissolved solid + mass of solvent in the supernatant)) x 100

-

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for determining the solubility of calcium lignosulfonate.

Conclusion

The solubility of calcium lignosulfonate is predominantly limited to aqueous systems. Its inherent chemical structure, characterized by a high density of polar and ionic functional groups, renders it practically insoluble in the vast majority of common organic solvents. While factors such as molecular weight and degree of sulfonation can have a minor influence, the overall insolubility in non-polar and weakly polar organic media is a defining characteristic. For researchers and professionals in drug development and other fields, this property must be a key consideration in formulation design and process development. The provided experimental protocol offers a foundational method for quantifying its solubility in specific organic solvents should the need arise for specialized applications. Further research into the modification of lignosulfonates to enhance their solubility in organic solvents could open up new avenues for their application.

References

- 1. fao.org [fao.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. fao.org [fao.org]

- 4. Calcium Lignosulfonate properties – GREEN AGROCHEM [greenagrochem.com]

- 5. chinalignin.com [chinalignin.com]

- 6. Physicochemical Properties of Lignosulfonates - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Simple and Rapid Method to Determine Sulfonation Degree of Lignosulfonates - ProQuest [proquest.com]

An In-depth Technical Guide to Calcium Lignosulfonate (CAS 8061-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lignosulfonate (CAS: 8061-52-7) is an amorphous polymer derived from lignin (B12514952), a complex organic polymer that is a key structural component of wood and bark.[1] It is a byproduct of the sulfite (B76179) pulping process used in the paper industry.[2][3] During this process, wood chips are treated with bisulfite ions, which react with the native lignin to form sulfonated, water-soluble lignosulfonates.[1][4] The resulting product is an anionic polyelectrolyte polymer with a wide range of industrial applications owing to its dispersing, binding, and emulsifying properties.[2][5]

While extensively used in industries such as construction, agriculture, and ceramics, its application in the pharmaceutical and drug development fields is not well-documented.[6][7][8] This guide provides a comprehensive overview of its physicochemical properties, analytical testing protocols, and established mechanisms of action in industrial contexts.

Physicochemical Properties

Calcium lignosulfonate is typically a light yellow to yellow-brown powder.[2][3] It is soluble in water but practically insoluble in common organic solvents.[1][9] Its properties can vary depending on the wood source and the specifics of the pulping and purification process.

General Properties

| Property | Description | Source(s) |

| CAS Number | 8061-52-7 | [10] |

| Molecular Formula | C₂₀H₂₄CaO₁₀S₂ (representative monomer) | [11] |

| Appearance | Light yellow to yellow-brown amorphous powder | [2][9][12] |

| Solubility | Soluble in water; insoluble in organic solvents | [1][9] |

| Molecular Weight | Highly variable, with an average range of 40,000 to 65,000 Da | [1][3] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents | [9][13] |

| Odor | Slight, characteristic odor | [13] |

Quantitative Specifications

The following table summarizes typical quantitative data for different grades of calcium lignosulfonate.

| Parameter | Grade One | Grade Two | Grade Three | Source(s) |

| Lignosulfonate Content (%) | ≥ 55 | ≥ 50 | ≥ 50 | [2][3] |

| Dry Matter (%) | ≥ 95 | ≥ 95 | ≥ 95 | [2][13] |

| Moisture (%) | ≤ 7 | ≤ 7 | ≤ 7 | [2][3] |

| Water-Insoluble Matter (%) | ≤ 1.5 | ≤ 2.0 | ≤ 2.5 | [2] |

| pH (3 wt% solution) | ~4.0 | ~4.0 | ~4.0 | [11] |

| pH (10% solution) | 3.0 - 4.5 | 4.0 - 7.0 | 4.0 - 7.0 | [13][14] |

| Reducing Sugars (%) | ~7 | ~7 | ~7 | [3] |

| Total Calcium & Magnesium (%) | 5 - 8 | 5 - 8 | 5 - 6 | [3] |

Mechanism of Action: Dispersant Properties

The primary mechanism of action for calcium lignosulfonate as a dispersant involves electrostatic repulsion and steric hindrance.[5] When added to a suspension, such as cement particles in water, the anionic lignosulfonate polymer adsorbs onto the surface of the particles.[5][15] This imparts a negative charge to the particles, causing them to repel each other and preventing flocculation.[15] This action releases entrapped water, thereby increasing the fluidity and workability of the mixture.[15]

Experimental Protocols

Accurate characterization of calcium lignosulfonate requires specific analytical methods. Below are detailed protocols for key quality parameters.

Determination of Lignin Content

This method relies on the precipitation of lignin sulfonate using β-naphthylamine hydrochloride.[16]

-

Reagents:

-

0.3N Hydrochloric acid (HCl).

-

β-naphthylamine hydrochloride solution: Dissolve 7.5g of β-naphthylamine in 250mL of 0.3N HCl, heating slightly if necessary, and filter.[16]

-

-

Equipment:

-

Analytical balance.

-

100mL volumetric flask.

-

Water bath.

-

G4 filter crucible.

-

Drying oven.

-

-

Procedure:

-

Accurately weigh 1.0g of the sample and dissolve it in a 100mL volumetric flask.[16]

-

Adjust the pH to 3 using 0.3N HCl (Congo red paper turns blue).[16]

-

Add 10mL of the β-naphthylamine hydrochloride solution and stir.[16]

-

Place the flask in a boiling water bath (100°C) for one hour until a brown, gummy precipitate forms.[16]

-

Filter the precipitate using a pre-weighed G4 filter crucible.

-

Dry the crucible with the precipitate in an oven at 100 ± 2°C to a constant weight.[16]

-

Cool in a desiccator and weigh the precipitate.

-

-

Calculation:

Determination of Reducing Sugars

This protocol uses a colorimetric reaction with p-hydroxybenzoic acid hydrazide (PHBH).[17][18]

-

Reagents:

-

Basic lead acetate (B1210297) solution.[17]

-

Disodium (B8443419) hydrogen phosphate (B84403) solution.[17]

-

Copper reagent solution.[17]

-

2.5% Potassium iodide solution.[17]

-

2 mol/L Sulfuric acid.[17]

-

0.005 mol/L Sodium thiosulfate (B1220275) solution.[17]

-

Starch indicator.[17]

-

-

Procedure:

-

Sample Preparation: Weigh 1.0g of the sample, dissolve in 150mL of water, and adjust pH to 6.9-7.2. Add basic lead acetate solution until precipitation stops. Dilute to 250.0mL, mix, and centrifuge.[17]

-

Clarification: Take 10mL of the supernatant, dilute to ~35mL, and add disodium hydrogen phosphate solution until no more precipitate forms. Dilute to 50mL and centrifuge at 2100 x g for 10 minutes.[17]

-

Reaction: Transfer 5mL of the final supernatant to a test tube. Add 5mL of copper reagent solution and mix.[17]

-

Heat in a boiling water bath for exactly 40 minutes. Immediately cool in cold water.[17]

-

Titration: Add 2mL of 2.5% potassium iodide solution and 1.5mL of 2 mol/L sulfuric acid. Titrate with 0.005 mol/L sodium thiosulfate using a starch indicator. Record the volume.[17]

-

Repeat the titration for a glucose standard and a blank.

-

-

Calculation: The amount of reducing sugar is calculated based on the titration volumes of the sample, standard, and blank.

Analytical Workflow

The general workflow for characterizing a sample of calcium lignosulfonate involves a series of tests to determine its composition and physical properties.

Applications and Relevance to Drug Development

Established Industrial Applications

Calcium lignosulfonate is a versatile material used in numerous industries:

-

Construction: As a water reducer and plasticizer in concrete, it improves workability and strength.[6][8][15]

-

Agriculture: It acts as a soil conditioner, a dispersant for pesticides, and a binder in animal feed pellets.[6][7]

-

Ceramics: Used as a binder and deflocculant to improve the properties of ceramic slips.[6][7]

-

Dust Control: Applied to unpaved roads and industrial sites to bind fine particles and suppress dust.[6]

-

Oil & Gas: Employed as a dispersant and emulsifier in drilling fluids.[7]

Considerations for Drug Development

Currently, there is a notable lack of published research on the direct application of calcium lignosulfonate (CAS 8061-52-7) in drug formulation or as an active pharmaceutical ingredient. Its inherent properties present both potential and challenges for pharmaceutical applications:

-

Biocompatibility: As a natural, non-toxic, and biodegradable polymer, it is generally considered safe.[2][12] However, comprehensive toxicological data required for pharmaceutical use is limited. Pharmacokinetic studies in rats suggest it is poorly absorbed from the gastrointestinal tract due to its high molecular weight.[1]

-

Dispersant/Stabilizer: Its function as a dispersant could theoretically be applied to stabilize suspensions or prevent the aggregation of active pharmaceutical ingredients (APIs).

-

Binding Properties: Its binding capabilities could be explored for granulation and tablet formulation.

-

Purity and Heterogeneity: The primary challenge is its nature as a byproduct. Lignosulfonates are highly heterogeneous, with wide variations in molecular weight, degree of sulfonation, and sugar content.[1][5] This lack of a well-defined structure and high batch-to-batch variability is a significant hurdle for regulatory approval in drug development, which demands stringent purity and consistency.

Further research, including purification, fractionation, and extensive toxicological and biocompatibility studies, would be necessary to validate any potential role for calcium lignosulfonate in the pharmaceutical field.

References

- 1. santos.com [santos.com]

- 2. Calcium Lignosulfonate | C20H24CaO10S2 | 8061-52-7 [ligninchina.com]

- 3. lignincorp.com [lignincorp.com]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. chinalignin.com [chinalignin.com]

- 7. What are the main applications of calcium lignosulfonate in various industries? - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 8. angpacmin.com [angpacmin.com]

- 9. lignincorp.com [lignincorp.com]

- 10. arkaz.com [arkaz.com]

- 11. LIGNOSULFONIC ACID, CALCIUM SALT | 8061-52-7 [chemicalbook.com]

- 12. CAS 8061-52-7: Calcium lignosulfonate | CymitQuimica [cymitquimica.com]

- 13. greenagrochem.com [greenagrochem.com]

- 14. incidetechnologies.com [incidetechnologies.com]

- 15. lignincorp.com [lignincorp.com]

- 16. Calcium lignosulfonate test Method – GREEN AGROCHEM [greenagrochem.com]

- 17. How to analyze calcium lignosulfonate2 – GREEN AGROCHEM [greenagrochem.com]

- 18. fao.org [fao.org]

A Technical Guide to the Amorphous Polymer Structure of Calcium Lignosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction